Product packaging for 2-(Chloromethyl)phenylacetic acid(Cat. No.:CAS No. 95335-46-9)

2-(Chloromethyl)phenylacetic acid

Cat. No.: B1588471
CAS No.: 95335-46-9
M. Wt: 184.62 g/mol
InChI Key: RFYCQJHCAPCSTA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)phenylacetic acid is a chemical building block of interest in organic synthesis. It is identified in patent literature as a key intermediate in the preparation of 3-isochromanone derivatives . In this documented synthetic process, this compound is formed in situ from the radical-initiated chlorination of 2-methylphenylacetic acid (o-tolylacetic acid) using sulphuryl chloride . This reaction pathway highlights the compound's utility in constructing oxygen-containing heterocycles, which are valuable structures in medicinal and materials chemistry. As a bifunctional molecule containing both a carboxylic acid and a benzyl chloride group, it offers researchers two potential sites for chemical modification and further derivatization. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B1588471 2-(Chloromethyl)phenylacetic acid CAS No. 95335-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(chloromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYCQJHCAPCSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431143
Record name 2-(CHLOROMETHYL)PHENYLACETIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95335-46-9
Record name 2-(CHLOROMETHYL)PHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)phenylacetic acid
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Synthetic Methodologies and Process Development for 2 Chloromethyl Phenylacetic Acid

Direct Chloromethylation Approaches

Direct chloromethylation involves the introduction of a chloromethyl group onto the aromatic ring of a phenylacetic acid derivative. This can be accomplished through radical-mediated reactions or by electrophilic aromatic substitution.

Radical Halogenation Strategies

Radical halogenation offers a direct route to 2-(chloromethyl)phenylacetic acid from 2-methylphenylacetic acid. These methods typically involve the generation of chlorine radicals that selectively abstract a hydrogen atom from the methyl group, followed by reaction with a chlorine source.

The photochlorination of 2-methylphenylacetic acid is a method that utilizes light energy to initiate the chlorination process. This approach, while effective, can sometimes lead to a mixture of products due to the high reactivity of the generated radicals. The reaction involves the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•) upon exposure to ultraviolet (UV) light. These radicals then proceed to react with the starting material.

A potential challenge in the photochlorination of toluene (B28343) derivatives is controlling the degree of chlorination, as over-chlorination can lead to the formation of dichloromethyl and trichloromethyl byproducts. Careful control of reaction conditions, such as the stoichiometry of the reactants and the intensity of the light source, is crucial for maximizing the yield of the desired monochlorinated product.

An alternative to photochlorination is the use of chemical radical initiators to promote the chlorination of 2-methylphenylacetic acid. Sulfuryl chloride (SO₂Cl₂) is a commonly employed reagent for this purpose, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

This method offers the advantage of not requiring specialized photochemical equipment. The reaction is typically initiated by the thermal decomposition of AIBN, which generates radicals that then react with sulfuryl chloride to produce the chlorine radicals necessary for the halogenation of the methyl group. The reaction conditions, including temperature and the concentration of the initiator, must be carefully optimized to ensure efficient and selective chlorination.

Chloromethylation of Substituted Phenylacetic Acids

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orgalfa-chemistry.com This reaction involves treating the aromatic substrate with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.orggoogle.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is a chloromethyl cation or a related species generated from formaldehyde and HCl. wikipedia.org

While widely applicable, the Blanc chloromethylation can be accompanied by side reactions, particularly the formation of diarylmethane byproducts resulting from the reaction of the product with another molecule of the starting material. wikipedia.org The reaction conditions, including the choice of catalyst and solvent, can significantly influence the yield and selectivity of the desired chloromethylated product. For some substrates, modified conditions using chloromethyl methyl ether in the presence of sulfuric acid may provide better results. wikipedia.org The use of strong acids as catalysts can, however, lead to the formation of by-products and generate significant effluent. google.com

Indirect Synthesis Pathways via Precursors

Indirect methods for the synthesis of this compound involve the preparation of a precursor molecule that is subsequently converted to the final product. These multistep sequences can offer advantages in terms of selectivity and the avoidance of harsh reaction conditions.

Conversion from 2-Chlorophenylacetonitrile and Related Compounds

One of the most common indirect routes to this compound involves the hydrolysis of a corresponding nitrile precursor. For instance, 2-chlorophenylacetonitrile can be hydrolyzed under acidic or basic conditions to yield 2-chlorophenylacetic acid. google.comorgsyn.org

A typical procedure involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid. google.comorgsyn.org The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The reaction temperature and the concentration of the acid are critical parameters that must be controlled to ensure a high conversion rate and to minimize the formation of byproducts. google.com Following the hydrolysis, the product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.

Precursor CompoundReagents and ConditionsProductYield (%)Reference
o-chloro benzyl (B1604629) cyanideSulfuric acid solution, hydrolysisChloro phenyl acetic acidNot specified google.com
Benzyl cyanideSulfuric acid, water, heatPhenylacetic acid77.5 orgsyn.org

Table 1: Examples of Hydrolysis of Nitrile Precursors

The synthesis of the required 2-chlorophenylacetonitrile can be achieved through various methods, such as the reaction of 2-chlorobenzyl chloride with a cyanide salt. This two-step sequence, involving the formation and subsequent hydrolysis of the nitrile, provides a reliable and scalable method for the production of this compound.

Hydrolysis of this compound Esters

A common and direct method for producing this compound is through the hydrolysis of its corresponding esters, such as the methyl or ethyl ester. This transformation can be achieved under either acidic or basic conditions.

Under basic conditions, the ester is typically treated with a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent such as methanol (B129727). chemicalbook.com The reaction mixture is heated to facilitate the saponification process, followed by acidification to precipitate the desired carboxylic acid. chemicalbook.com For instance, a related methyl ester, 2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester, was effectively hydrolyzed by heating with KOH in methanol at 60°C for three hours, followed by the addition of hydrochloric acid (HCl) to adjust the pH to 1, yielding the final acid in high purity. chemicalbook.com

Acid-catalyzed hydrolysis is an alternative route. This method involves heating the ester with a mixture of a strong mineral acid, like concentrated hydrochloric acid, and an organic acid such as glacial acetic acid. prepchem.com This approach directly yields the carboxylic acid without the need for a separate acidification step. For example, ethyl 2-chloro-2-phenylacetate has been successfully hydrolyzed using a boiling mixture of glacial acetic acid and concentrated HCl. prepchem.com

Table 1: Comparative Data on Ester Hydrolysis Conditions

Ester PrecursorReagentsTemperatureDurationYieldSource
2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester1. KOH, Methanol2. HCl60°C3 h87% chemicalbook.com
Ethyl 2-chloro-2-phenylacetateGlacial Acetic Acid, Conc. HClBoilingNot Specified81-85% (ester formation) prepchem.com

Derivations from 3-Isochromanone (B1583819) Precursors

An industrially viable, one-stage process for preparing key precursors to this compound involves the ring-opening of 3-isochromanone. google.com This method provides methyl 2-(chloromethyl)phenylacetate, which can then be hydrolyzed as described previously. google.com The process involves treating 3-isochromanone with a thionyl halide, specifically thionyl chloride for the chloro-derivative, in the presence of methanol. google.com

This reaction proceeds at moderate temperatures, ranging from -80°C to 130°C, and offers environmental advantages by minimizing the generation of unwanted methyl chloride by-products. google.com The amount of thionyl halide used is typically between 1.0 to 2.1 moles per mole of 3-isochromanone. google.com This pathway is noted for its efficiency in converting the cyclic lactone structure of 3-isochromanone directly into the versatile methyl ester intermediate. google.com

Routes Involving 2-(Chloromethyl)phenyl Acetate (B1210297)

2-(Chloromethyl)phenyl acetate is a known chemical compound and structural isomer of the target molecule's esters. scbt.com It serves as a potential starting material for the synthesis of this compound. Synthetic strategies could involve the transformation of the acetate group's methyl position into a cyanomethyl or other functional group that can be subsequently hydrolyzed to the desired carboxylic acid. However, detailed, publicly documented methodologies for the direct conversion of 2-(chloromethyl)phenyl acetate into this compound are not as established in scientific literature as other routes. scbt.com

Oxidation of 2-[2-(Chloromethyl)phenyl]ethyl Benzoate

The target compound, this compound, can be synthesized via the oxidation of 2-[2-(chloromethyl)phenyl]ethyl benzoate. This precursor is an aromatic ester that features a chloromethyl group, making it a versatile building block for various organic syntheses. The oxidation reaction specifically targets the ethyl group attached to the phenyl ring, converting it into a carboxylic acid moiety. Common oxidizing agents suitable for this type of transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under either acidic or basic conditions. The reaction cleaves the ethyl group to form the desired acetic acid side chain while preserving the chloromethyl group on the phenyl ring.

Process Optimization and Scalability Studies in Synthesis

Yield Enhancement Strategies

Improving the yield of this compound derivatives is a key focus of process development. Studies have shown that the choice of catalyst and solvent can have a substantial impact on the outcome of the reaction. google.com In a process to produce a derivative by cleaving an ether bond using hydrogen chloride, different catalysts and solvents resulted in varied yields. google.com

For example, when kresoxim-methyl (B120586) was used as a starting material, the reaction with hydrogen chloride in the presence of an iron(III) chloride catalyst in a chlorobenzene (B131634) solvent at 50°C resulted in a 75% yield of the corresponding 2-(chloromethyl)phenyl acetic acid derivative. google.com By switching the catalyst to indium(III) chloride and the solvent to toluene, and lowering the temperature to 40°C, the yield was enhanced to 80%. google.com

Table 2: Effect of Catalysts and Solvents on Product Yield

These findings underscore the importance of screening various catalysts and optimizing reaction conditions to achieve maximum yield. google.com

Selectivity Control in Side-Product Formation

Controlling selectivity is paramount in the synthesis of this compound to prevent the formation of unwanted by-products. A major challenge in reactions involving substituted phenyl compounds is avoiding undesired reactions on the aromatic ring itself, such as competing electrophilic aromatic chlorination. unimi.itnih.gov

The choice of reagents and catalysts is critical for directing the reaction to the desired product. For instance, in the synthesis of 2-(chloromethyl)phenyl acetic acid derivatives from precursors like kresoxim-methyl, specific catalytic systems involving iron or indium halides with hydrogen chloride are used to selectively cleave a specific ether bond without affecting other parts of the molecule. google.com Similarly, in other chlorination reactions, achieving α-selective chlorination on a side chain while preventing ring chlorination requires carefully chosen reagents, such as using trichloroisocyanuric acid (TCCA) with catalytic phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions. unimi.itnih.gov This highlights the principle that achieving high selectivity often depends on a finely tuned system where the reagents and conditions are optimized to favor the desired reaction pathway over potential side reactions. google.comnih.gov

Solvent Effects and Reaction Condition Tuning

The selection of an appropriate solvent and the fine-tuning of reaction conditions are critical for optimizing the synthesis of this compound, influencing reaction rates, yields, and purity. In the synthesis involving the cleavage of benzyl ethers to form this compound derivatives, the choice of an inert solvent is paramount. google.com A range of solvents can be employed, including aromatic hydrocarbons like toluene and chlorobenzene, aliphatic hydrocarbons such as cyclohexane, and ethers like dimethoxyethane. google.comgoogle.com Halogenated hydrocarbons, both aromatic and aliphatic (e.g., 1,2-dichloroethane), are also preferred solvents for this transformation. google.com

The reaction temperature is typically maintained between 0°C and 100°C, with a preferred range of 30°C to 70°C to ensure a controlled reaction rate and minimize side product formation. google.comgoogle.com While the reaction can be conducted under pressures up to 6 bar, carrying it out under atmospheric pressure is often preferred for operational simplicity and safety. google.comgoogle.com To prevent unwanted side reactions, particularly oxidation, conducting the ether cleavage under a protective gas atmosphere is advantageous. google.comgoogle.com

In some synthetic approaches, creating a biphasic system in the presence of a phase transfer catalyst (PTC) can be beneficial. google.comresearchgate.net Catalysts such as tetrabutylammonium (B224687) chloride or triethylbenzylammonium chloride facilitate the transfer of reactants between the aqueous and organic phases, enhancing reaction efficiency. google.comresearchgate.net The optimization of these conditions, as demonstrated in various studies, is key to achieving high yields. For instance, the α-selective chlorination of phenylacetic acid has been successfully achieved under solvent-free conditions, highlighting a significant advancement in reaction condition tuning. unimi.it

Below is a data table illustrating the effect of different solvents and temperatures on the yield of a this compound derivative from a Kresoxim-methyl precursor, as described in a patented method. google.com

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Iron(III) chlorideToluene50275
Indium(III) chlorideToluene40480
Aluminum chlorideToluene100230
Tin(IV) tetrachloride1,2-Dichloroethane85430

This table is generated based on data from a patented process for producing 2-(methoxyimino)-2-[(2-chloromethyl-phenyl)]acetic acid methyl ester, a derivative of this compound. google.com

Industrial Production Considerations and Economic Viability

The industrial-scale production of this compound is driven by its importance as a key intermediate in the manufacturing of high-value products, particularly in the pharmaceutical and agrochemical sectors. kajay-remedies.com Its economic viability is closely linked to the efficiency, cost-effectiveness, and scalability of its synthetic routes.

A primary industrial application for this compound is as a precursor in the synthesis of fungicides, such as Kresoxim-methyl. google.comgoogle.com The development of robust and efficient manufacturing processes is therefore crucial. Key considerations for industrial production include:

Raw Material Availability: The synthesis relies on readily available and cost-effective precursors, such as phenylacetic acid. unimi.it

Process Efficiency: High yield and purity are essential to minimize downstream processing costs and waste generation. google.comgoogle.com Processes are designed to be stable and simple to operate on a large scale. google.com

Waste Management: Economically and environmentally sound production requires minimizing waste. For instance, processes that allow for the recycling of catalysts or solvents are preferred. mdpi.com

Throughput: The reaction time directly impacts production capacity. Methods that reduce reaction times, such as the use of efficient catalysts, are highly desirable. researchgate.net

Catalyst Evaluation in Specific Synthetic Routes

Catalysts play a pivotal role in defining the efficiency and selectivity of synthetic routes to this compound and its derivatives. The choice of catalyst is highly dependent on the specific reaction mechanism.

One significant synthetic route involves the Lewis acid-catalyzed cleavage of benzyl ethers. google.com In this method, a variety of Lewis acids have been evaluated for their effectiveness. Iron(III) chloride and Indium(III) chloride have been identified as particularly effective catalysts for this transformation. google.com Other Lewis acids, such as aluminum chloride and tin tetrachloride, have also been tested, though they may require more stringent conditions (e.g., higher temperatures) and can result in lower yields. google.com The catalyst concentration is also a critical parameter, typically ranging from 0.001 to 0.5 molar equivalents. google.com

Another important reaction is the direct chlorination of phenylacetic acid. In the Hell-Volhard-Zelinsky (HVZ) reaction for α-selective chlorination, catalytic phosphorus trichloride (PCl3) is used in conjunction with a chlorinating agent like trichloroisocyanuric acid (TCCA). unimi.it This catalytic system enables the selective chlorination at the alpha-position of the carboxylic acid, avoiding competing chlorination on the aromatic ring. unimi.it

For chloromethylation reactions, which introduce the chloromethyl group onto the benzene (B151609) ring, a catalytic amount of a short-chain carboxylic acid, such as acetic acid, has been shown to be effective. google.com In phase transfer catalysis (PTC) conditions, catalysts like triethyl benzyl ammonium (B1175870) chloride (TEBA) can dramatically reduce reaction times for related syntheses. researchgate.net

The table below summarizes the performance of different catalysts in the synthesis of a this compound derivative via ether cleavage. google.com

CatalystCatalyst TypeMolar Equivalents (Catalyst)Molar Equivalents (HCl)Yield (%)
Iron(III) chlorideLewis Acid0.1375
Indium(III) chlorideLewis Acid0.1380
Aluminum chlorideLewis Acid0.1330
Tin(IV) tetrachlorideLewis Acid0.1330
No Catalyst-03<5

This table is generated based on data from a patented process for producing 2-(methoxyimino)-2-[(2-chloromethyl-phenyl)]acetic acid methyl ester. google.com

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is an area of increasing focus, aiming to develop more sustainable and environmentally benign manufacturing processes. google.com Key aspects include the use of safer solvents, energy efficiency, waste reduction, and the use of recyclable or less toxic catalysts.

A significant step towards a greener synthesis is the development of solvent-free reaction conditions. unimi.it For instance, the α-selective chlorination of phenylacetic acid using trichloroisocyanuric acid (TCCA) and catalytic PCl3 can be performed rapidly and in high yield without a solvent. unimi.it This approach eliminates the environmental and economic costs associated with solvent purchase, recovery, and disposal.

Another green strategy involves designing processes that are inherently more efficient and generate less waste. An "efficient, environment friendly and commercially viable process" for the chloromethylation of substituted benzenes has been reported, which avoids harsh conditions like elevated temperatures that can lead to side products and impurities. google.com This results in higher purity and yield, aligning with the green chemistry principle of atom economy. google.com

Chemical Reactivity and Mechanistic Transformations of 2 Chloromethyl Phenylacetic Acid

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group, being a primary benzylic halide, is highly susceptible to nucleophilic substitution reactions. Its reactivity is significantly greater than that of non-benzylic alkyl chlorides or aryl chlorides. quora.com This enhanced reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize the transition state and any potential carbocation intermediate through resonance. quora.comquora.com Consequently, it can undergo substitution via both S(_N)1 and S(_N)2 mechanisms, depending on the nucleophile, solvent, and reaction conditions. quora.comquora.com

The electrophilic carbon of the chloromethyl group readily reacts with a wide array of nucleophiles, leading to the formation of a new carbon-nucleophile bond. This alkylation capability is a cornerstone of its synthetic utility. For instance, it can be used to introduce the 2-(carboxymethyl)benzyl group onto various substrates.

Common nucleophiles that participate in these reactions include:

Tertiary Amines: Reaction with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts, which can be utilized as surfactants or phase-transfer catalysts. wikipedia.org

Alcohols and Phenols: In the presence of a base, alcohols and phenols can be alkylated to form the corresponding benzyl (B1604629) ethers. wikipedia.org

Cyanide: Substitution with a cyanide ion provides a route to 2-(cyanomethyl)phenylacetic acid, which can be further hydrolyzed to a dicarboxylic acid.

The table below summarizes representative nucleophilic substitution reactions involving the chloromethyl group.

NucleophileReagent/ConditionsProductReaction Type
Tertiary Amine (e.g., Trimethylamine)Inert solventQuaternary Ammonium SaltAlkylation (Quaternization)
Alcohol (e.g., Ethanol)Base (e.g., NaH)2-(Ethoxymethyl)phenylacetic acidWilliamson Ether Synthesis
Thiol (e.g., Ethanethiol)Base (e.g., NaH)2-((Ethylthio)methyl)phenylacetic acidThioether Synthesis

The ortho-disposed chloromethyl and acetic acid functionalities in 2-(chloromethyl)phenylacetic acid create an ideal scaffold for intramolecular reactions. Under appropriate conditions, the molecule can cyclize to form heterocyclic ring systems. A primary example is the formation of isochroman-1-one. In this reaction, the carboxylic acid (or its conjugate base, the carboxylate) acts as an internal nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group. This process typically requires a base to deprotonate the carboxylic acid, enhancing its nucleophilicity.

The general mechanism involves the following steps:

Deprotonation of the carboxylic acid to form a carboxylate anion.

Intramolecular nucleophilic attack by the carboxylate on the chloromethyl carbon.

Displacement of the chloride ion to form the six-membered lactone ring of isochroman-1-one. youtube.com

This type of cyclization is a key step in the synthesis of various natural products and pharmacologically active molecules. nih.gov

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group in this compound undergoes a range of characteristic reactions, including esterification, amidation, and decarboxylation. These transformations allow for the modification of this part of the molecule, further expanding its synthetic applications.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. khanacademy.org The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate, which then eliminates water to yield the ester. royalsocietypublishing.orgnih.gov

Alternatively, esterification can be performed under basic or neutral conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling agents. For instance, treatment with thionyl chloride (SOCl(_2)) would yield 2-(chloromethyl)phenylacetyl chloride, which reacts readily with alcohols. nih.gov Various catalysts, including solid acid catalysts like metal cation-exchanged montmorillonite (B579905) nanoclays, have been employed to facilitate the esterification of phenylacetic acid and its derivatives, often providing high yields and environmentally friendly conditions. royalsocietypublishing.orgnih.gov

AlcoholCatalyst/ReagentSolventProduct
Methanol (B129727)Sulfuric Acid (H₂SO₄)Methanol (reflux)Methyl 2-(chloromethyl)phenylacetate
p-CresolAl³⁺-montmorillonite nanoclayToluene (B28343)p-Tolyl 2-(chloromethyl)phenylacetate. royalsocietypublishing.org
tert-Butyl alcoholEDC, HOBt, DMAPDichloromethane/THFtert-Butyl 2-(chloromethyl)phenylacetate. researchgate.net
GlycerolAmberlyst-15Glycerol (excess)2,3-dihydroxypropyl 2-(chloromethyl)phenylacetate. researchgate.net

The carboxylic acid group can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. Direct amidation by heating the carboxylic acid with an amine is challenging due to the formation of a stable ammonium carboxylate salt. nih.gov However, various catalytic systems have been developed to promote this transformation efficiently for phenylacetic acid derivatives. nih.gov

Catalysts such as nickel chloride (NiCl(_2)), titanium(IV) chloride bis(cyclopentadienyl) (TiCp(_2)Cl(_2)), and borate (B1201080) esters like B(OCH(_2)CF(_3))(_3) have been shown to facilitate the direct coupling of phenylacetic acids and amines in good to excellent yields. nih.govresearchgate.netacs.orgfigshare.com These methods are attractive from an atom-economy perspective as the only byproduct is water. nih.gov The reaction yield is often sensitive to steric and electronic effects of substituents on both the acid and the amine. nih.govdoaj.org

AmineCatalyst/ReagentConditionsProduct
BenzylamineNiCl₂ (10 mol%)Toluene, 110°C. nih.govfigshare.comN-Benzyl-2-(chloromethyl)phenylacetamide. nih.govfigshare.com
Various aminesTiCp₂Cl₂-Corresponding amides. researchgate.net
BenzylamineB(OCH₂CF₃)₃MeCN, 80°C. acs.orgN-Benzyl-2-(chloromethyl)phenylacetamide. acs.org
AmmoniaCu₂O, O₂Water. organic-chemistry.org2-(Chloromethyl)phenylacetamide. organic-chemistry.org

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. wikipedia.org While simple carboxylic acids are generally stable, phenylacetic acid and its derivatives can undergo decarboxylation under specific, often harsh, conditions. organicchemistrytutor.comelsevierpure.com Studies on phenylacetic acid in high-temperature water have shown that both the acidic form and the carboxylate anion can decarboxylate, but through different mechanisms. elsevierpure.com

The neutral phenylacetic acid molecule is proposed to decarboxylate via the formation of a ring-protonated zwitterionic intermediate. elsevierpure.com In contrast, the phenylacetate (B1230308) anion is thought to decarboxylate directly to a benzyl anion, which is then protonated by the solvent. elsevierpure.com The presence of an electron-withdrawing group on the phenyl ring can facilitate decarboxylation. wikipedia.orgstackexchange.com For this compound, the reaction would yield 2-chlorotoluene. This reaction is less common under standard laboratory conditions but can be relevant in geochemistry or under pyrolytic conditions. wikipedia.orgelsevierpure.com

Oxidative Transformations

The oxidative transformations of this compound can be complex, with potential reaction sites at the benzylic carbon of the chloromethyl group and the α-carbon of the acetic acid moiety. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the literature, the reactivity can be inferred from studies on analogous compounds.

One notable transformation is the α-halogenation of the phenylacetic acid core, which is an oxidative process. Research has shown that phenylacetic acids can undergo selective α-chlorination. For instance, the use of trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of phosphorus trichloride (B1173362) (PCl3) under solvent-free conditions can effectively chlorinate the α-position of phenylacetic acid and its derivatives. nih.gov This method is particularly effective for phenylacetic acids bearing electron-withdrawing or weakly electron-donating groups. nih.gov

Another potential oxidative pathway involves the chloromethyl group. Benzylic positions are susceptible to oxidation, which could transform the chloromethyl group into a formyl group, yielding 2-formylphenylacetic acid, or further to a carboxyl group, resulting in a dicarboxylic acid. The oxidation of phenylacetaldehyde (B1677652) to phenylacetic acid is a known transformation, often catalyzed by enzymes like aldehyde dehydrogenase. nih.gov This suggests that if this compound were first converted to an aldehyde intermediate, further oxidation to the corresponding carboxylic acid would be plausible.

The following table summarizes research findings on the α-chlorination of phenylacetic acid and its derivatives, which serves as a model for the potential oxidative halogenation of the parent compound.

Table 1: Oxidative α-Chlorination of Phenylacetic Acid Derivatives

Substrate Reagents Conditions Product Yield (%) Reference
Phenylacetic Acid TCCA, PCl₃ (cat.) Solvent-free α-Chlorophenylacetic Acid High nih.gov
para-Substituted Phenylacetic Acids (with electron-withdrawing or weakly electron-donating groups) TCCA, PCl₃ (cat.) Solvent-free Corresponding α-Chlorophenylacetic Acids High nih.gov

Reductive Transformations

The reductive transformations of this compound primarily involve the two functional groups: the chloromethyl group and the carboxylic acid group. The benzylic chloride is particularly susceptible to reduction.

Catalytic hydrogenation is a common method for the reduction of benzylic halides. In the presence of a metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas), the chloromethyl group can be reduced to a methyl group. This reaction would yield 2-methylphenylacetic acid. This transformation is a type of hydrogenolysis.

The carboxylic acid group can also be reduced, although it requires more potent reducing agents than those typically used for benzylic halides. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce a carboxylic acid to a primary alcohol. In the case of this compound, this would lead to the formation of 2-(2-(chloromethyl)phenyl)ethanol. However, the reactivity of the benzylic chloride with such strong, nucleophilic reducing agents would need to be considered, as competitive substitution reactions could occur.

The following table outlines the potential reductive transformations of this compound based on the known reactivity of its functional groups.

Table 2: Potential Reductive Transformations of this compound

Functional Group Reagents and Conditions Product
Chloromethyl H₂, Pd/C 2-Methylphenylacetic acid
Carboxylic Acid 1. LiAlH₄, 2. H₂O 2-(2-(Chloromethyl)phenyl)ethanol

Investigations into Reaction Mechanisms

The reactions of this compound are governed by the interplay of its functional groups and the reaction conditions, leading to transformations that can proceed through various mechanistic pathways.

The synthesis of this compound from 2-methylphenylacetic acid is a classic example of a free-radical halogenation. numberanalytics.comstackexchange.com This type of reaction is initiated by energy input, typically in the form of ultraviolet (UV) light or heat, or through the use of a radical initiator. jove.com The mechanism proceeds through a chain reaction involving three distinct stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). stackexchange.commasterorganicchemistry.com

Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of 2-methylphenylacetic acid. This step is highly regioselective for the benzylic position due to the stability of the resulting benzylic radical. jove.comjove.com The phenylmethyl radical is stabilized by resonance, with the unpaired electron delocalized over the benzene ring. stackexchange.compearson.com This stabilized radical then reacts with another molecule of Cl₂ to form this compound and a new chlorine radical, which can continue the chain reaction. chemguide.uk

Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as two chlorine radicals forming Cl₂, or a chlorine radical and a phenylmethyl radical combining.

The high regioselectivity of this reaction for the benzylic position is a key feature, driven by the resonance stabilization of the benzylic radical intermediate. jove.comjove.com

The chloromethyl group of this compound is a primary benzylic halide, which makes it susceptible to nucleophilic substitution reactions that can proceed through ionic mechanisms. Depending on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature, the substitution can follow either an S_N1 or S_N2 pathway.

The S_N1 (Substitution Nucleophilic Unimolecular) mechanism is favored by the presence of a good leaving group (the chloride ion) and the ability to form a stable carbocation intermediate. The benzylic carbocation that would form upon the departure of the chloride ion is stabilized by resonance with the adjacent benzene ring, making the S_N1 pathway viable.

The S_N2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. As a primary halide, the carbon of the chloromethyl group is relatively unhindered, which also allows for the S_N2 mechanism to occur.

The carboxylic acid functional group can also undergo ionic substitution reactions, specifically nucleophilic acyl substitution. For example, the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) proceeds via an addition-elimination mechanism. vaia.comlibretexts.org In this process, the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group and form the new acyl compound. masterorganicchemistry.com

The specific intermediates formed during the reactions of this compound are crucial in determining the final products and the mechanistic pathway. The stability of these intermediates often dictates the regioselectivity and stereochemistry of the transformation.

In radical halogenation, the key intermediate is the benzyl radical . Its resonance stabilization is the driving force for the high selectivity of the reaction at the benzylic position. jove.compearson.com

For ionic substitution reactions at the chloromethyl group, the nature of the intermediate depends on the mechanism. In an S_N1 reaction, a benzylic carbocation is formed, which is stabilized by resonance. The planarity of this carbocation can lead to racemization if the starting material is chiral. In an S_N2 reaction, a pentacoordinate transition state is the key intermediate species.

In nucleophilic acyl substitution at the carboxyl group, a tetrahedral intermediate is formed when the nucleophile adds to the carbonyl carbon. The fate of this intermediate, whether it reverts to the starting materials or proceeds to products by expelling a leaving group, depends on the relative basicities of the nucleophile and the leaving group. masterorganicchemistry.com

The following table summarizes the key intermediates in the transformations of this compound.

Table 3: Key Intermediates in Transformations of this compound

Transformation Key Intermediate Mechanism Significance
Benzylic Halogenation Benzyl Radical Free Radical Resonance stabilization dictates high regioselectivity for the benzylic position. stackexchange.compearson.com
Nucleophilic Substitution (S_N1) Benzylic Carbocation Ionic Resonance stabilization facilitates its formation, enabling the S_N1 pathway.
Nucleophilic Substitution (S_N2) Pentacoordinate Transition State Ionic Its formation is favored by the primary nature of the halide, allowing the S_N2 pathway.
Nucleophilic Acyl Substitution Tetrahedral Intermediate Ionic (Addition-Elimination) Its collapse determines the outcome of the substitution at the carboxyl group. masterorganicchemistry.com

Applications As a Building Block in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds

The strategic positioning of the reactive groups in 2-(chloromethyl)phenylacetic acid makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization and other condensation reactions.

One of the most direct applications of this compound is in the synthesis of 3-isochromanone (B1583819). This transformation is achieved through an intramolecular cyclization reaction. The process involves the treatment of this compound with a base. google.com The basic conditions facilitate the deprotonation of the carboxylic acid, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the chloromethyl group and displacing the chloride ion to form the lactone ring of the isochromanone structure. google.com A patented process describes the partial chlorination of o-tolylacetic acid to yield this compound, which is then converted to 3-isochromanone by treatment with a base. google.com This method allows for the separation of the product from unreacted starting material, which can be recovered and reused. google.com

Table 1: Synthesis of 3-Isochromanone from this compound

PrecursorReagentsProductKey TransformationReference
This compoundBase (e.g., Potassium Hydroxide)3-IsochromanoneIntramolecular Cyclization (Lactonization) google.com

While direct one-pot synthesis of thiadiazole derivatives from this compound is not extensively documented, its structure lends itself to a multi-step synthesis of these important heterocycles. Aryl acetic acids are known precursors for 1,2,4-triazolo-1,3,4-thiadiazole derivatives. researchgate.net The general strategy involves the conversion of the carboxylic acid moiety into a hydrazide, followed by reaction with a thiocarbonyl source. For instance, an aryl acetic acid can be converted to its corresponding acid hydrazide, which upon reaction with an isothiocyanate, and subsequent cyclization, can yield substituted thiadiazoles. sbq.org.br

A plausible synthetic route starting from this compound would first involve the protection of the chloromethyl group or its conversion to a less reactive functionality. Subsequently, the carboxylic acid would be converted to the corresponding thiosemicarbazide (B42300). Cyclization of this intermediate, often promoted by dehydrating agents like phosphorus oxychloride or polyphosphoric acid, would then lead to the formation of the 1,3,4-thiadiazole (B1197879) ring. jocpr.comresearchgate.net The final step would involve the deprotection or regeneration of the chloromethyl group if required for further functionalization. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is often achieved through the cyclization of thiosemicarbazide derivatives of carboxylic acids. nih.govchemmethod.com

The reactivity of this compound extends to the synthesis of a broader range of nitrogen and oxygen-containing heterocycles. For example, it can serve as a precursor for the synthesis of isoquinolone derivatives, which are significant structural motifs in many biologically active compounds. Although direct routes are not always straightforward, multi-step sequences can be envisioned where the carboxylic acid and chloromethyl groups are sequentially manipulated to build the heterocyclic ring.

Furthermore, derivatives of this compound can be utilized in the synthesis of other complex heterocyclic systems. For instance, 2-(chloromethyl)quinolin-4(1H)-ones have been used as intermediates in the synthesis of 2-alkyl-4(1H)-quinolone derivatives. While not a direct application of this compound itself, it highlights the utility of the chloromethylphenyl moiety in the construction of nitrogen-containing heterocycles. The synthesis of 3-(2-Quinolinylmethoxy)phenylacetic acid has been reported starting from 2-chloromethyl quinoline (B57606) and 3-hydroxyphenyl acetate (B1210297), demonstrating the reactivity of the chloromethyl group in forming ether linkages, a common strategy in building complex molecules. prepchem.com

The synthesis of pyranone derivatives from this compound is not a widely reported transformation. However, the general strategies for pyran-2-one synthesis often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a suitable three-carbon synthon. It is conceivable that this compound could be chemically modified to fit into such a synthetic scheme. For example, the acetic acid side chain could be elaborated to introduce a second carbonyl group, creating a 1,3-dicarbonyl precursor that could then undergo intramolecular cyclization or react with another component to form a pyranone ring. General methods for pyranone synthesis include the reaction of enolates with α,β-unsaturated esters or the cyclization of δ-keto acids. researchgate.netnih.gov

Construction of Complex Aromatic Systems

The presence of a reactive benzylic chloride in this compound makes it a valuable starting point for the elaboration of the aromatic ring and the construction of more complex phenylacetic acid derivatives and their analogues.

This compound serves as a key intermediate in the synthesis of a variety of substituted phenylacetic acid derivatives. researchgate.netgoogle.com The chloromethyl group can be readily transformed into a wide array of other functional groups through nucleophilic substitution reactions. This allows for the introduction of diverse substituents at the ortho position of the phenylacetic acid core.

A patented method describes the production of this compound derivatives by cleaving the ether bonds in precursor compounds. google.com For example, 2-methoxyimino-2-[(2-chloromethyl)phenyl]acetic acid methyl ester can be synthesized with high yields using this methodology. researchgate.net This highlights the industrial relevance of this class of compounds and the methods for their preparation.

Furthermore, the carbonylation of benzyl (B1604629) chloride derivatives is a known method for the synthesis of phenylacetic acids. researchgate.netresearchgate.netgoogle.com By analogy, this compound can be seen as a product of the conceptual carbonylation of a bis(chloromethyl)benzene derivative, or it can be used to introduce further complexity. For instance, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives has been reported, showcasing the construction of highly substituted phenylacetic acid systems, although the starting material in this specific report was different. organic-chemistry.orgmdpi.com

Table 2: Examples of Phenylacetic Acid Derivatives from this compound Chemistry

DerivativeSynthetic ApproachKey FeaturesReference
2-Methoxyimino-2-[(2-chloromethyl)phenyl]acetic acid methyl esterEther cleavage of a precursorIntroduction of an oxime ether functionality researchgate.net
Substituted Phenylacetic AcidsNucleophilic substitution of the chloromethyl groupVersatile introduction of various functional groups inventivapharma.com

Derivatives with Modified Aromatic Rings

The core structure of this compound can be further functionalized to create derivatives with modified aromatic rings, expanding its synthetic utility. These modifications can include the introduction of various substituents onto the phenyl ring, leading to a library of compounds with tailored electronic and steric properties. For instance, derivatives such as 2-(trifluoromethyl)phenylacetic acid and 4-(chloromethyl)phenylacetic acid are commercially available and utilized in specific synthetic applications. sigmaaldrich.combldpharm.de The synthesis of such derivatives often involves multi-step processes starting from appropriately substituted anilines or other precursors. mdpi.com

Role in Pharmaceutical Intermediate Synthesis

This compound plays a pivotal role as an intermediate in the pharmaceutical industry. guidechem.comkajay-remedies.comsunfinelabs.comshreemlifesciences.com Its structure is a key component in the synthesis of various active pharmaceutical ingredients (APIs).

Synthetic Pathways to Biologically Active Molecules

The versatility of this compound and its derivatives extends to the synthesis of a broad range of biologically active molecules. guidechem.comshreemlifesciences.comgoogle.com The phenylacetic acid framework itself is found in numerous pharmaceuticals with diverse activities, including anti-inflammatory agents and antibiotics. mdpi.com The ability to introduce various functional groups onto the this compound scaffold allows for the creation of new chemical entities with potential therapeutic applications. mdpi.commdpi.com Synthetic strategies often involve multi-step reactions to build complex molecules from this fundamental starting material. mdpi.com

Utility in Agrochemical and Materials Science Applications

Beyond pharmaceuticals, this compound and its derivatives have found applications in the agrochemical and materials science sectors. guidechem.comkajay-remedies.com

Intermediates for Fungicides (e.g., Strobilurin Analogs)

In the field of agrochemicals, derivatives of this compound are used as intermediates in the synthesis of fungicides. guidechem.com For example, a method for producing 2-chloromethylphenyl acetic acid derivatives is utilized in the synthesis of Kresoxim-methyl (B120586), a strobilurin fungicide. google.com This process involves the cleavage of ether bonds in precursor molecules to yield the desired chloromethylphenyl acetic acid derivative. google.com

Synthesis of Polymers

The reactive nature of this compound makes it a potential monomer or building block in the synthesis of polymers. guidechem.com The chloromethyl group can participate in polymerization reactions, allowing for the incorporation of the phenylacetic acid moiety into polymer chains, potentially imparting specific properties to the resulting material.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(chloromethyl)phenylacetic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the number and type of atoms and their connectivity.

¹H NMR: In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the hydrogen atoms result in a characteristic pattern of signals. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region. The two methylene (B1212753) (-CH₂-) groups—one benzylic (Ar-CH₂-COOH) and one chloromethyl (-CH₂Cl)—exhibit singlets with distinct chemical shifts. The acidic proton of the carboxylic acid group (-COOH) is also observable, often as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. hmdb.cahmdb.cadrugbank.com Key signals include those for the carboxyl carbon, the two methylene carbons, and the six aromatic carbons. The carbon atom bonded to the chlorine atom is significantly influenced by the electronegativity of the halogen, resulting in a characteristic downfield shift. chemicalbook.com While experimental data for the specific compound is not widely published, predicted spectra are available and serve as a valuable reference. guidechem.com

Table 1: Predicted NMR Data for this compound

Atom Type Predicted Chemical Shift (ppm) Key Features
¹H NMR ~10-12 Broad singlet, carboxylic acid proton (COOH)
~7.2-7.5 Multiplet, aromatic protons (Ar-H)
~4.7 Singlet, chloromethyl protons (-CH₂Cl)
~3.8 Singlet, benzylic protons (-CH₂COOH)
¹³C NMR ~178 Carboxylic acid carbon (C=O)
~127-138 Multiple signals, aromatic carbons
~45 Chloromethyl carbon (-CH₂Cl)
~39 Benzylic carbon (-CH₂COOH)

Note: Predicted values are based on computational models and may vary from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. chemicalbook.com It also offers structural insights through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion [M]⁺, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (184.62 g/mol ). guidechem.comnih.gov

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak and chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks, two mass units apart (M⁺ and M+2⁺), with a relative intensity ratio of about 3:1, which is a definitive signature for a monochlorinated compound. docbrown.info

Common fragmentation pathways for this compound under EI conditions include:

Loss of the carboxylic acid group: Cleavage of the bond between the benzylic carbon and the carboxyl group can lead to the loss of a •COOH radical (45 Da).

Alpha-cleavage: The loss of the entire acetic acid side chain or the chloromethyl group.

Formation of a tropylium-like ion: Rearrangement and fragmentation of the benzene ring structure are also possible.

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Significance
184/186 [C₉H₉ClO₂]⁺ Molecular ion peak (M⁺), showing 3:1 isotopic pattern
139/141 [C₈H₈Cl]⁺ Loss of •COOH (M-45), showing 3:1 isotopic pattern
91 [C₇H₇]⁺ Tropylium ion, a common fragment for benzyl (B1604629) compounds

Note: The presence and relative abundance of fragments depend on the ionization technique and energy.

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. fujifilm.com The technique separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. nih.gov

For the analysis of phenylacetic acids, reversed-phase HPLC is commonly used. sigmaaldrich.comsielc.com A typical setup involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., using phosphoric or formic acid). nih.govsigmaaldrich.com Detection is usually accomplished with a UV detector, as the benzene ring in the molecule absorbs ultraviolet light. sigmaaldrich.com HPLC is also utilized to monitor the progress of a synthesis reaction, ensuring the reaction has gone to completion by measuring the consumption of reactants and the formation of the product. google.com

Gas Chromatography (GC) is another powerful separation technique, but it is best suited for volatile and thermally stable compounds. nist.gov Due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC can be challenging.

To overcome this, derivatization is often employed to convert the carboxylic acid into a more volatile ester, such as a methyl ester. This derivative can then be readily analyzed by GC. The technique is particularly useful for identifying and quantifying volatile impurities or residual solvents in a sample. In a production setting, GC can be used to ensure that levels of unreacted starting materials, such as o-chlorobenzyl cyanide, are below a specified limit in the final product. google.com

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These techniques are complementary and are used to confirm the presence of key structural features in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-Cl stretching vibration typically appears in the fingerprint region, usually between 600-800 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also visible. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary data. researchgate.netchemicalbook.com While the O-H stretch is often weak in Raman, the C=O stretch gives a strong signal. The aromatic ring vibrations are typically very strong and provide a characteristic fingerprint. The C-Cl stretch is also readily observable. nih.govresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
Carboxylic Acid (-COOH) O-H Stretch 2500-3300 (broad) FTIR
Carbonyl (C=O) C=O Stretch ~1700 FTIR (Strong), Raman (Strong)
Aromatic Ring C=C Stretch 1450-1600 FTIR, Raman
Aromatic Ring C-H Stretch 3000-3100 FTIR, Raman
Chloromethyl (-CH₂Cl) C-Cl Stretch 600-800 FTIR, Raman

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state.

Real-time Process Analytical Technology (PAT) in Synthesis Monitoring

Process Analytical Technology (PAT) involves the use of real-time analytical tools to monitor and control manufacturing processes. researchgate.net In the synthesis of this compound, PAT can be employed to ensure reaction consistency, optimize yield, and enhance safety. nih.gov

Techniques such as in-situ FTIR, Raman, or NMR spectroscopy can be integrated directly into the reaction vessel. rsc.org These tools allow for the continuous monitoring of the concentrations of reactants, intermediates, and the final product throughout the synthesis. mdpi.com For example, the disappearance of a key vibrational band from a starting material or the appearance of a characteristic product peak can signal the reaction's endpoint. nih.gov Similarly, online HPLC can be used to automatically sample the reaction mixture at set intervals to track the conversion rate. google.com This real-time data allows for precise control over reaction parameters like temperature and reagent addition, leading to a more efficient and reproducible synthesis process.

Computational Spectroscopic Analysis and Assignment

Theoretical investigations are crucial for a deeper understanding of the structural and spectroscopic properties of molecules. Computational methods, particularly those based on DFT, are used to calculate optimized molecular geometries, vibrational frequencies, electronic absorption spectra, and nuclear magnetic resonance (NMR) chemical shifts. These calculations are often performed using specific basis sets, such as 6-311++G(d,p), and methods like B3LYP, which provide a good balance between accuracy and computational cost.

A comprehensive computational analysis would typically include:

Geometric Optimization: The first step is to determine the most stable three-dimensional structure of the molecule, its bond lengths, and bond angles.

Vibrational Analysis (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies of the molecule. These calculated frequencies are then correlated with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. A Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and torsional modes.

NMR Spectroscopy Analysis: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts are then compared with experimental data to aid in the assignment of the observed NMR signals.

Electronic Spectroscopy (UV-Vis) Analysis: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths. This provides insights into the electronic transitions occurring within the molecule.

Mulliken Population Analysis: This analysis calculates the partial atomic charges on each atom in the molecule, offering information about the charge distribution and reactivity of different parts of the molecule.

While the specific data tables for this compound are not available, the following sections describe the kind of information that would be presented in a full computational study.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Wavenumber (cm⁻¹)Potential Energy Distribution (PED) and Assignment
Data Not AvailableData Not AvailableData Not AvailableO-H stretch (Carboxylic acid)
Data Not AvailableData Not AvailableData Not AvailableC-H stretch (Aromatic)
Data Not AvailableData Not AvailableData Not AvailableC-H stretch (Methylene)
Data Not AvailableData Not AvailableData Not AvailableC=O stretch (Carboxylic acid)
Data Not AvailableData Not AvailableData Not AvailableC-C stretch (Aromatic ring)
Data Not AvailableData Not AvailableData Not AvailableC-O stretch (Carboxylic acid)
Data Not AvailableData Not AvailableData Not AvailableC-Cl stretch
Data Not AvailableData Not AvailableData Not AvailableIn-plane C-H bend
Data Not AvailableData Not AvailableData Not AvailableOut-of-plane C-H bend
Data Not AvailableData Not AvailableData Not AvailableTorsional modes

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
¹³C NMR
C=OData Not AvailableData Not Available
Aromatic C-ClData Not AvailableData Not Available
Aromatic C-CH₂Data Not AvailableData Not Available
Other Aromatic CData Not AvailableData Not Available
CH₂ (acetic acid)Data Not AvailableData Not Available
CH₂ (chloromethyl)Data Not AvailableData Not Available
¹H NMR
COOHData Not AvailableData Not Available
Aromatic HData Not AvailableData Not Available
CH₂ (acetic acid)Data Not AvailableData Not Available
CH₂ (chloromethyl)Data Not AvailableData Not Available

Table 3: Hypothetical Calculated Electronic Absorption Data for this compound

Calculated λmax (nm)Oscillator Strength (f)Major Contributions
Data Not AvailableData Not AvailableHOMO -> LUMO
Data Not AvailableData Not AvailableHOMO-1 -> LUMO
Data Not AvailableData Not AvailableHOMO -> LUMO+1

Table 4: Hypothetical Calculated Mulliken Atomic Charges for this compound

AtomCharge
O (carbonyl)Data Not Available
O (hydroxyl)Data Not Available
ClData Not Available
C (carbonyl)Data Not Available
C (aromatic)Data Not Available
H (hydroxyl)Data Not Available
H (aromatic)Data Not Available
H (methylene)Data Not Available

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For organic compounds like 2-(Chloromethyl)phenylacetic acid, Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational cost. chemrxiv.org

Detailed Research Findings: DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry of the compound. orientjchem.orgpnu.edu.ua These calculations can predict bond lengths, bond angles, and dihedral angles in the ground state. For instance, studies on similar phenylacetic acid derivatives show that the carbon skeleton of the benzene (B151609) ring and the oxyacetic acid group are typically found to be planar. orientjchem.org

Furthermore, these methods are used to compute a variety of electronic and spectroscopic properties. The harmonic vibrational frequencies can be calculated and scaled to predict the compound's infrared (IR) and Raman spectra, which can then be compared with experimental data for structural validation. orientjchem.org Other key parameters derived from quantum chemical calculations include the distribution of electronic charge, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These descriptors are crucial for predicting the molecule's reactivity and interaction sites. pnu.edu.ua

The thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, can also be calculated at different temperatures, providing insights into the compound's stability. orientjchem.org

Table of Computed Properties for this compound Below is a table of computationally derived properties for this compound, sourced from public chemical databases. nih.govguidechem.com

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Monoisotopic Mass 184.0291072 Da
Topological Polar Surface Area 37.3 Ų
Heavy Atom Count 12
Rotatable Bond Count 3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Complexity 159

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. Reaction pathway modeling for a compound like this compound involves mapping the potential energy surface for a given transformation, such as its synthesis or degradation.

Detailed Research Findings: By modeling a reaction pathway, chemists can identify the minimum energy path from reactants to products. This process involves locating and characterizing stationary points on the potential energy surface, which include the reactants, products, any intermediates, and, crucially, the transition states (TS). Transition state analysis is key to understanding the kinetics of a reaction, as the energy of the transition state relative to the reactants determines the activation energy barrier. arxiv.org

For example, the synthesis of derivatives of this compound can be computationally modeled. google.com Such a study would involve calculating the geometries and energies of the starting materials, the proposed transition state structure, and the final product. Methods like DFT can be used to calculate the activation energy, which provides a theoretical prediction of the reaction rate. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and efficiency.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from its rotatable single bonds, means it can exist in multiple spatial arrangements or conformations. Understanding this conformational landscape is essential as different conformers can have different energies and reactivities.

Detailed Research Findings: Conformational analysis is typically performed by systematically rotating the flexible dihedral angles and calculating the potential energy of each resulting structure using quantum mechanical methods. This process identifies the low-energy, stable conformers. Studies on similar flexible molecules, such as α-methoxy phenylacetic acid, have successfully identified multiple stable conformers in the gas phase, highlighting the subtle balance of non-covalent interactions that stabilize each form. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov In an MD simulation, the trajectory of each atom is calculated by solving Newton's equations of motion. This approach can reveal how the molecule behaves in different environments, such as in an aqueous solution. rsc.org MD simulations are particularly useful for understanding how a molecule interacts with its surroundings, exploring its conformational flexibility at different temperatures, and studying processes like solvation and binding to a receptor. researchgate.netmdpi.com

Structure-Reactivity Relationships and Predictive Modeling

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. By analyzing computed electronic properties, predictive models can be developed.

Detailed Research Findings: For this compound, several quantum chemical descriptors can be used to predict its reactivity. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. A low HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons.

The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution on the molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carboxylic acid group. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This analysis helps in predicting how this compound might interact with other reagents. researchgate.net These calculated parameters can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with chemical or biological activity.

Ligand-Based and Structure-Based Computational Approaches in Derivative Design

Computational methods are indispensable tools in modern medicinal chemistry and materials science for the rational design of new molecules with enhanced properties. For this compound, both ligand-based and structure-based approaches could be employed to design novel derivatives.

Detailed Research Findings: Ligand-based design is used when the structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar activities. Starting with this compound as a lead compound, derivatives can be designed by modifying its functional groups. For example, computational studies on a series of phenylacetamide derivatives used a known active molecule to design and synthesize new compounds with potentially improved antidepressant activity. nih.govnih.gov The properties of these new designs would be evaluated in-silico using the structure-reactivity models described in the previous section.

Structure-based design is applicable when the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known. researchgate.net In this approach, this compound or its derivatives would be "docked" into the active site of the target protein using molecular docking software. The docking simulations predict the preferred binding orientation and calculate a binding score, which estimates the binding affinity. The results provide insight into the specific intermolecular interactions (like hydrogen bonds or hydrophobic interactions) between the ligand and the protein, guiding the design of new derivatives with improved binding and, consequently, enhanced biological activity. researchgate.net

Derivatives and Analogues: Synthesis and Research Significance

Structural Modifications and their Impact on Reactivity and Utility

The reactivity and utility of 2-(chloromethyl)phenylacetic acid are profoundly influenced by structural modifications at several key positions: the benzylic chloride, the carboxylic acid, and the aromatic ring. These changes allow chemists to fine-tune the molecule's electronic and steric properties for specific synthetic goals.

The chloromethyl group is a primary site of reactivity, acting as an electrophilic handle for nucleophilic substitution. This functionality is crucial for intramolecular cyclization reactions to form fused ring systems or for intermolecular reactions to link the phenylacetic acid moiety to other molecules. For instance, its reaction with nucleophiles is a key step in building more complex structures.

The carboxylic acid group offers another vector for modification. It can be readily converted into esters, amides, or acid chlorides. Esterification, for example, not only protects the carboxylic acid during subsequent reactions but can also modulate the molecule's solubility and electronic nature. A patent describes the synthesis of methyl 2-methoxyimino-2-[(2-chloromethyl-phenyl]acetate, a derivative where the acetic acid is modified, showcasing the utility of this position for creating fungicidal compounds. google.com The conversion to an amide is another common strategy, used to introduce new functional groups or to build peptide-like structures.

Modifications on the aromatic ring, such as the introduction of additional substituents, have a significant impact on the reactivity of both the chloromethyl and acetic acid groups. Electron-donating or electron-withdrawing groups alter the electron density of the ring and the benzylic position, influencing the rates and outcomes of reactions. For example, palladium-catalyzed C-H olefination reactions at the ortho-position of similar phenoxyacetic acids are highly dependent on the electronic nature of the ring substituents. nih.gov Electron-deficient arenes, including those with fluoro, chloro, or trifluoromethyl groups, have been shown to undergo olefination smoothly. nih.gov This demonstrates how ring substitution can direct reactivity for specific synthetic outcomes. The presence of bulky substituents can also introduce steric hindrance, which can be exploited to achieve regioselectivity in certain reactions. nih.gov

A key application of these modifications is in the synthesis of heterocyclic compounds. The ortho-disposed chloromethyl and acetic acid groups are ideally positioned for intramolecular cyclization reactions, leading to the formation of various fused ring systems which are common motifs in pharmacologically active molecules.

Table 1: Examples of Structural Modifications and Their Synthetic Utility

Modification SiteDerivative ExampleReagents/ConditionsSynthetic Utility
Carboxylic Acid Methyl 2-methoxyimino-2-[(2-chloromethyl)phenyl]acetateKresoxim-methyl (B120586), Toluene (B28343), Indium(III) chloride, HClIntermediate for fungicides google.com
Carboxylic Acid N-Benzyl-2-chloro-2-phenylacetamideOxalyl chloride, DMF, BenzylamineSynthesis of amide derivatives mdpi.com
Aromatic Ring ortho-Olefinated phenoxyacetic acidsEthyl acrylate, Pd(OAc)₂, Boc-Val-OHDirect functionalization of the aromatic ring nih.gov
Chloromethyl Group Intramolecular cyclization productsBase (e.g., NaH)Formation of fused heterocyclic systems

Stereochemical Aspects in Derivative Synthesis

Stereochemistry is a critical consideration in the synthesis of derivatives from this compound, particularly when these derivatives are intended for biological applications where enantiomeric purity is often essential. While the parent compound is achiral, stereocenters can be introduced through various synthetic transformations.

A primary site for introducing chirality is the α-carbon of the acetic acid side chain. For example, α-halogenation followed by nucleophilic substitution can create a new stereocenter. The stereochemical outcome of such reactions depends heavily on the chosen synthetic route. Enantioselective synthesis aims to produce a single enantiomer by using chiral reagents, catalysts, or auxiliaries. ethz.ch For instance, a reaction could be guided by a chiral catalyst to deliver a nucleophile to one face of the molecule preferentially.

Alternatively, if a racemic mixture is produced, chiral resolution becomes necessary. This involves separating the enantiomers. Common methods include:

Classical Resolution: Reacting the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Chromatographic Separation: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) can effectively separate enantiomers. nih.gov Polysaccharide-based columns are frequently used for this purpose. nih.gov

Enzymatic Resolution: Utilizing enzymes, such as lipases, which can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. swinburne.edu.au

Once a chiral derivative is synthesized, determining its absolute configuration and enantiomeric purity is crucial. This is often accomplished by techniques like X-ray crystallography on a suitable crystalline derivative or by NMR spectroscopy after forming a diastereomeric compound with a chiral derivatizing agent, such as Mosher's acid or its analogues. nih.gov The spectral properties, particularly the chemical shifts in ¹H NMR, of these diastereomers will differ, allowing for the determination of enantiomeric excess. nih.gov

Comparative Studies with Isomeric Chloromethylphenylacetic Acids

The reactivity and biological potential of chloromethylphenylacetic acid are highly dependent on the relative positions of the chloromethyl and acetic acid groups on the phenyl ring. The three main isomers are this compound (ortho), 3-(chloromethyl)phenylacetic acid (meta), and 4-(chloromethyl)phenylacetic acid (para). thoughtco.com

The ortho isomer , this compound, is unique due to the proximity of its two functional groups. This spatial arrangement allows for intramolecular reactions, such as cyclization to form lactones or other fused-ring systems, which is not possible for the meta and para isomers. This makes the ortho isomer a particularly valuable precursor for certain classes of heterocyclic compounds. However, this proximity can also lead to steric hindrance, potentially slowing down intermolecular reactions compared to its isomers. In studies of substituted benzoic acids, ortho substituents often exert a unique influence (the "ortho effect") on the acidity of the carboxylic acid group, which is distinct from simple electronic or steric effects and can involve intramolecular hydrogen bonding or direct field effects. quora.com

The meta isomer , 3-(chloromethyl)phenylacetic acid, places the two groups further apart, precluding direct intramolecular cyclization. The electronic influence of the chloromethyl group (a weakly deactivating, ortho-para directing group) on the carboxylic acid is primarily inductive at the meta position. quora.com Similarly, the influence of the carboxymethyl group on the reactivity of the benzylic chloride is different from that in the other isomers.

The para isomer , 4-(chloromethyl)phenylacetic acid, features the two groups at opposite ends of the phenyl ring. thoughtco.com This arrangement maximizes the distance between them, minimizing steric interactions. Electronic effects are transmitted through the aromatic π-system via both inductive and resonance effects. wikipedia.org Due to its more linear and symmetric structure compared to the ortho isomer, the para isomer may pack more efficiently into crystal lattices, which can affect physical properties like melting point. learncbse.in

In a study designing dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors, regioisomers of phenylacetic acid were substituted at the ortho, meta, or para position with a pharmacophore. nih.gov The results showed that the substitution pattern was critical for biological activity, with the ortho-substituted analogue exhibiting the most potent anti-inflammatory activity. nih.gov This highlights how the isomeric arrangement dictates the three-dimensional shape of the molecule, which is crucial for its interaction with biological targets.

Table 2: Comparison of Chloromethylphenylacetic Acid Isomers

Property2-(ortho) Isomer3-(meta) Isomer4-(para) Isomer
CAS Number 95335-46-9 nih.gov857165-45-8 bldpharm.com56066-91-2 bldpharm.de
Key Feature Proximity of functional groupsIntermediate distance between groupsGroups are maximally separated
Intramolecular Reactions Facile (e.g., cyclization)Not possibleNot possible
Steric Hindrance HighestIntermediateLowest
Electronic Effects Combination of inductive, resonance, and "ortho effect" quora.comPrimarily inductive quora.comInductive and resonance wikipedia.org
Biological Activity Precedent Potent activity in specific inhibitor designs nih.govGenerally different activity profile from ortho/paraActivity dependent on specific target interaction

Development of Novel Analogues for Specific Research Objectives

The this compound framework is a valuable starting point for the development of novel analogues aimed at specific research objectives, particularly in medicinal chemistry and materials science. By systematically modifying the core structure, researchers can design molecules with tailored properties.

A primary objective in medicinal chemistry is the synthesis of compounds with specific biological activities. swinburne.edu.au For example, phenylacetic acid derivatives are the basis for many non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. wikipedia.org Researchers have designed novel phenylacetic acid regioisomers, including ortho-substituted analogues, to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), aiming for more effective anti-inflammatory agents with potentially fewer side effects. nih.gov In one study, a 2-(1-difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid was identified as a potent anti-inflammatory agent, demonstrating how attaching a specific pharmacophore to the ortho position of the phenylacetic acid scaffold can lead to highly active compounds. nih.gov

The dual functionality of this compound makes it an excellent building block for constructing complex molecular architectures. The chloromethyl group can serve as an anchor point to attach the molecule to a polymer resin for solid-phase synthesis or to connect it to another pharmacophore, while the carboxylic acid can be used in subsequent coupling reactions. This strategy is employed in the synthesis of compound libraries for drug discovery screening.

Furthermore, derivatives are developed as intermediates for agrochemicals. Patents describe the synthesis of this compound derivatives that serve as precursors to potent fungicides. google.com The specific substitution pattern on the phenylacetic acid core is crucial for the final product's efficacy against harmful fungi. google.com

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Selectivity and Efficiency

The synthesis of 2-(chloromethyl)phenylacetic acid derivatives often involves the cleavage of a corresponding benzyl (B1604629) ether. Future research is focused on developing highly selective and efficient catalysts for this transformation. One promising avenue is the use of Lewis acids. google.com Research has shown that catalysts selected from the group consisting of iron, indium, or their halides, oxides, or triflates are effective. google.com Specifically, iron (III) oxide and iron (III) chloride have been identified as preferred catalysts. google.com The goal is to achieve high yields and selectivity, preserving the methoxyiminophenylglyoxylic acid unit in certain derivatives while cleaving the benzyl ether. google.com The development of these catalysts aims to overcome the drawbacks of existing methods, leading to cleaner reactions with higher efficiency. google.com

For related chlorophenyl acetic acids, research has also considered catalysts based on transition metals such as Rhodium (Rh), Rhenium (Re), and Iridium (Ir), as well as phase-transfer catalysts like quaternary ammonium (B1175870) salts. google.com The primary challenges in this area are the recovery and cost-effectiveness of these catalysts for industrial-scale production. google.com

Table 1: Potential Catalysts for this compound Synthesis
Catalyst TypeSpecific ExamplesReaction TypeKey Research Goal
Lewis AcidsIron (III) chloride, Iron (III) oxide, Indium (III) chlorideBenzyl ether cleavageEnhance selectivity and yield in derivative synthesis. google.com
Transition MetalsRhodium (Rh), Rhenium (Re), Iridium (Ir) complexesCarbonylation / HydrolysisImprove efficiency for industrial production. google.com
Phase-Transfer CatalystsQuaternary ammonium salts, Crown ethersVariousOvercome raw material and catalyst recovery issues. google.com

Continuous Flow Chemistry Approaches for Synthesis

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. Future research will likely apply this technology to the synthesis of this compound. Flow reactors provide superior control over reaction parameters such as temperature and pressure, leading to more selective and reproducible transformations. This enhanced control is particularly beneficial for managing exothermic reactions or handling unstable intermediates safely.

The high surface-area-to-volume ratio in microreactors improves heat and mass transfer, which can significantly increase reaction rates and yields. For syntheses involving gaseous reagents, such as certain chlorination or oxidation steps, flow chemistry ensures more efficient gas-liquid mixing, overcoming solubility limitations often encountered in batch reactors. The synthesis of phenylacetic acid from 2-chloroacetophenone (B165298) via a photo-Favorskii rearrangement in a flow reactor has demonstrated the potential of this approach for related molecules. researchgate.net Applying continuous flow principles could lead to a more scalable, safer, and resource-efficient manufacturing process for this compound.

Bio-Catalyzed Synthesis Pathways

The drive towards green and sustainable chemistry is fueling research into biocatalytic synthesis routes. Future work will likely explore enzymatic or whole-cell catalysis for producing this compound and its precursors. Biocatalysis offers unparalleled selectivity under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts.

Research has demonstrated the efficient conversion of L-phenylalanine into phenylacetic acid (PAA) using enzymatic cascades in recombinant Escherichia coli. nih.gov This process involves modules for aldehyde formation followed by aldehyde oxidation. nih.gov Key enzyme classes, such as oxidoreductases and carboxy-lyases, are central to these biotransformations. nih.gov Future studies could focus on engineering these enzymatic pathways to accept chlorinated substrates or developing novel enzymes capable of directly synthesizing the target molecule from renewable feedstocks. The use of deep eutectic solvents as a reaction medium for biocatalysis is another promising area that could enhance substrate loading and reaction efficiency.

Exploration of New Application Areas in Advanced Materials

The unique bifunctional nature of this compound, possessing both a carboxylic acid group and a reactive benzylic chloride, makes it an attractive building block for advanced materials. The chloromethyl group is a reactive site for nucleophilic substitution, allowing the molecule to be grafted onto surfaces or incorporated into polymer chains.

Future research could explore its use in:

Surface Functionalization: The molecule could be covalently bonded to the surfaces of materials like silicon oxides, metal films, or carbon nanotubes. nih.gov This would modify the surface properties, for instance, to attach specific proteins, create hydrophobic or hydrophilic coatings, or anchor catalytic nanoparticles.

Polymer Synthesis: It can act as a functional monomer in polymerization reactions. The carboxylic acid and chloromethyl groups provide handles for creating specialty polymers with tailored chemical, physical, or biological properties. These polymers could find use in drug delivery systems, advanced coatings, or separation membranes. youtube.com

Nanomaterial Synthesis: The compound could serve as a capping agent or functionalizing ligand in the synthesis of hybrid nanomaterials, imparting specific functionalities to the nanoparticle surface. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of new synthetic routes, future research will increasingly integrate automated synthesis and high-throughput experimentation (HTE). These technologies use robotic platforms to perform a large number of experiments in parallel, allowing for the rapid screening of catalysts, solvents, and reaction conditions.

For this compound, HTE could be used to:

Rapidly screen libraries of the Lewis acid and transition metal catalysts discussed in section 8.1 to identify the most active and selective candidates.

Optimize reaction conditions (e.g., temperature, pressure, reactant ratios) for the continuous flow synthesis methods described in section 8.2.

Screen vast libraries of microorganisms or engineered enzymes to discover novel biocatalysts as outlined in section 8.3.

By combining laboratory automation with statistical design of experiments, researchers can efficiently map complex reaction spaces and identify optimal production parameters, significantly reducing development time and costs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Chloromethyl)phenylacetic acid, and how do reaction conditions affect yield optimization?

  • The compound is commonly synthesized via nucleophilic substitution reactions, where the chloromethyl group reacts with phenylacetic acid derivatives under controlled conditions. For instance, hydrolysis of 2-(3-Chlorophenyl)acetyl chloride (a structurally similar intermediate) yields chlorinated phenylacetic acids . Key factors include solvent polarity (e.g., dichloromethane for Friedel-Crafts acylation), temperature (60–80°C for optimal substitution), and stoichiometric ratios of reagents to minimize byproducts .

Q. Which analytical techniques are most effective for assessing purity and structural confirmation of this compound?

  • High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, particularly when separating chlorinated byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) are critical for structural elucidation, with characteristic peaks for the chloromethyl group (e.g., C-Cl stretch at ~650 cm⁻¹ in FTIR) . Mass spectrometry (MS) can resolve ambiguities in molecular ion fragmentation patterns .

Q. How does the chloromethyl group influence the compound’s stability under varying storage conditions?

  • The chloromethyl group increases susceptibility to hydrolysis, especially in aqueous or humid environments. Stability studies recommend storage at 4°C in anhydrous solvents (e.g., dimethyl sulfoxide) to prevent degradation. Accelerated degradation tests under acidic/basic conditions (pH 2–12) can model shelf-life outcomes .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data when characterizing derivatives of this compound?

  • Discrepancies in GC/MS or NMR data often arise from stereochemical variations or impurities. For example, aceclofenac (a phenylacetic acid derivative) shows similar EI-MS fragmentation to diclofenac, requiring tandem MS (MS/MS) or orthogonal techniques like X-ray crystallography for differentiation . Multivariate analysis of NMR shifts (e.g., COSY, HSQC) can resolve overlapping signals in complex mixtures .

Q. What mechanistic strategies minimize byproduct formation during Friedel-Crafts acylation using this compound intermediates?

  • Byproducts like 3-chlorophenylacetic acid form via competing hydrolysis or over-acylation. Optimizing Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) and reaction time (≤2 hours) suppresses side reactions. In-line monitoring via Raman spectroscopy enables real-time adjustment of acylating agent concentrations .

Q. How do steric and electronic effects of the chloromethyl group impact regioselectivity in amidation or esterification reactions?

  • The electron-withdrawing nature of the chloromethyl group enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack by amines or alcohols. Steric hindrance from the ortho-chlorine atom directs substitutions to the para position, as shown in studies of 4-Chlorophenylacetic acid derivatives . Computational modeling (DFT) can predict reaction pathways and transition states .

Methodological Guidelines

  • Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive reactions to preserve the chloromethyl group’s integrity .
  • Purity Standards : Validate HPLC methods with spiked impurity standards (e.g., unchlorinated phenylacetic acid) to ensure ≤0.1% contamination .
  • Data Interpretation : Cross-reference spectral libraries (e.g., PubChem, NIST) and replicate analyses under standardized conditions to mitigate instrument-specific artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.